N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
Description
N-(4-(3-((2-Methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a thiophene-2-carboxamide moiety via a 3-oxopropyl chain. The 2-methoxybenzyl group attached to the amino functionality introduces steric and electronic modulation, which may enhance binding affinity or metabolic stability. Thiazole and thiophene rings are pharmacologically significant due to their electron-rich nature, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[4-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-25-15-6-3-2-5-13(15)11-20-17(23)9-8-14-12-27-19(21-14)22-18(24)16-7-4-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSSPFPPWIOZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a thiazole moiety, and an amide functional group, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 485.6 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Hep3B (HCC) | 5.46 | Inhibition of tubulin polymerization |
| Other Thiophene Derivative | HepG2 | 12.58 | Induction of apoptosis |
| Thiophene-Based Compound | MCF7 | 7.66 | Cell cycle arrest in G2/M phase |
The compound has been observed to induce cell cycle arrest and promote apoptosis in Hep3B hepatocellular carcinoma cells, indicating its potential as an effective anticancer agent .
The mechanism through which this compound exerts its effects primarily involves:
- Tubulin Binding : The compound interacts with tubulin, disrupting microtubule dynamics essential for mitosis. This is akin to the action of established anticancer drugs like colchicine and vinblastine .
- Induction of Apoptosis : By influencing cellular pathways that lead to programmed cell death, it effectively reduces tumor growth .
Case Studies
Several studies have investigated the biological activities of this compound and related derivatives:
- Study on Hep3B Cells : A study demonstrated that the compound significantly inhibited the growth of Hep3B cells with an IC50 value of 5.46 µM. The researchers noted that the compound's binding affinity to tubulin was comparable to that of colchicine, suggesting a similar mechanism of action .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound resulted in reduced tumor sizes in xenograft models, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Features
The compound’s closest analogues include:
Key Observations :
- Heterocycle Variation : Replacing thiophene with furan (CAS 923226-70-4) reduces molecular weight and alters electronic properties (sulfur vs. oxygen). Thiophene’s higher lipophilicity may improve membrane permeability .
- Chain Length : The 3-oxopropyl chain in the target compound vs. 2-oxoethyl (CAS 923226-70-4) or shorter propyl chains (CAS 790716-30-2) affects conformational flexibility and target engagement .
- Substituent Effects : The 2-methoxybenzyl group (target) vs. 3-methoxybenzyl (CAS 923226-70-4) or chloro-benzamide (CAS 790716-30-2) modulates steric hindrance and electronic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
